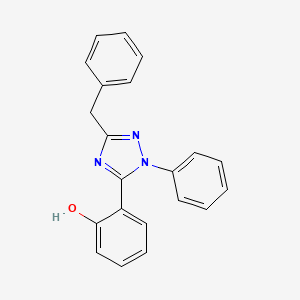
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as Varenicline, is a medication used to help people quit smoking. It works by binding to the same receptors in the brain as nicotine, which reduces the cravings and withdrawal symptoms associated with quitting smoking. In
Wirkmechanismus
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide works by binding to the same receptors in the brain as nicotine. It binds to the alpha4beta2 nicotinic acetylcholine receptor, which is the primary receptor responsible for nicotine addiction. By binding to this receptor, 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide reduces the cravings and withdrawal symptoms associated with quitting smoking.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have minimal side effects, with the most common being nausea and insomnia. It does not have any known biochemical or physiological effects outside of its intended use as a smoking cessation medication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide in lab experiments is its specificity for the alpha4beta2 nicotinic acetylcholine receptor. This allows researchers to study the effects of nicotine addiction on this specific receptor. However, one limitation is that 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide is only effective in reducing cravings and withdrawal symptoms in individuals who are trying to quit smoking. It cannot be used to study the effects of nicotine addiction in individuals who are still smoking.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide. One area of interest is its potential use in treating other addictions, such as alcohol dependence. Another area of interest is its potential use in treating mental health conditions, such as schizophrenia. Additionally, researchers may continue to study the mechanism of action of 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide and its effects on the alpha4beta2 nicotinic acetylcholine receptor.
Synthesemethoden
The synthesis of 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide involves multiple steps, starting with the reaction of 3-chlorophenol with sodium hydroxide to form 3-chlorophenoxide. The 3-chlorophenoxide is then reacted with 1-bromo-2-chloroethane to form 2-(3-chlorophenoxy)ethyl bromide. The final step involves the reaction of 2-(3-chlorophenoxy)ethyl bromide with N-methylpiperidine to form 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been extensively studied for its effectiveness in helping people quit smoking. It has been shown to be more effective than other smoking cessation medications, such as nicotine replacement therapy and bupropion. 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has also been studied for its potential use in treating other conditions, such as alcohol dependence and schizophrenia.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-3-15(21-14-6-4-5-12(17)11-14)16(20)18-13-7-9-19(2)10-8-13/h4-6,11,13,15H,3,7-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUJRCUKDSWSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B4922017.png)


![N-isopropyl-1-[(2E)-3-phenyl-2-propen-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922046.png)



![N-{4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetamide](/img/structure/B4922064.png)
![N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B4922072.png)
![1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide](/img/structure/B4922073.png)

![(3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4922095.png)
![N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4922114.png)
![N-(3-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B4922121.png)